2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole
Description
2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole (molecular weight: 316.20 g/mol) is a substituted isoxazole derivative characterized by a brominated benzyl group at the 2-position and a phenyl group at the 5-position. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties. The bromine substituent enhances molecular polarizability and influences reactivity in substitution or coupling reactions, making this compound a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-5-phenyl-5H-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-15-9-5-4-8-14(15)12-18-11-10-16(19-18)13-6-2-1-3-7-13/h1-11,16H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQURVZFEZRYKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CN(O2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole typically involves the reaction of 2-bromobenzyl bromide with phenylhydroxylamine in the presence of a base. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted isoxazoles with various functional groups.
Oxidation Reactions: Products include oxides and hydroxyl derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of isoxazoles, including 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole, exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined using the broth dilution method, revealing promising antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 12e | Staphylococcus aureus | 4.0 |
| 12f | Escherichia coli | 5.1 |
| 12k | Pseudomonas aeruginosa | 4.8 |
These results suggest that the presence of electron-donating groups enhances antimicrobial efficacy, with the bromine substituent playing a crucial role in increasing activity against Gram-positive and Gram-negative bacteria .
Antioxidant Properties
The antioxidant capacity of isoxazole derivatives has also been evaluated using the DPPH free radical-scavenging assay. The findings indicate that these compounds can effectively neutralize free radicals, contributing to their potential as therapeutic agents in oxidative stress-related diseases .
Enzyme Inhibition Studies
Recent studies have highlighted the potential of isoxazole derivatives as enzyme inhibitors. For instance, certain derivatives have shown competitive inhibition against α-glucosidase with significant potency (IC50 values ranging from 6.20 to >50 µM), suggesting their application in managing diabetes by delaying carbohydrate absorption .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various isoxazole derivatives against common pathogens, 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole was included among tested compounds. Its structure was associated with enhanced binding affinity to bacterial topoisomerases, which are crucial targets for antibiotic development. The molecular docking studies indicated favorable interactions with the active site of these enzymes, paving the way for new antimicrobial drug candidates .
Case Study 2: Antioxidant Activity
A comparative analysis of antioxidant activities among different isoxazole derivatives showed that those with bromine substitutions exhibited superior free radical scavenging abilities compared to other halogenated analogs. This suggests that modifications at specific positions on the isoxazole ring can significantly influence antioxidant properties and may lead to the development of effective therapeutic agents against oxidative stress .
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest structural analogs of 2-(2-bromobenzyl)-5-phenyl-2,5-dihydroisoxazole are halogen-substituted benzyl derivatives of dihydroisoxazole. Key comparisons are outlined below:
2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole
- Molecular Weight : 271.75 g/mol (vs. 316.20 g/mol for the bromo analog) .
- Reactivity : The chlorine atom’s lower atomic radius and higher electronegativity result in weaker C–X bond strength compared to bromine. This makes the chloro derivative more reactive in nucleophilic aromatic substitution (NAS) but less effective in radical-mediated reactions.
| Property | 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole | 2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole |
|---|---|---|
| Molecular Weight (g/mol) | 316.20 | 271.75 |
| Halogen Atomic Radius | 1.15 Å (Br) | 0.99 Å (Cl) |
| Electronegativity | 2.96 (Br) | 3.16 (Cl) |
| Melting Point* | Not reported | Not reported |
Other Halogenated Analogs
- Fluoro analogs would exhibit higher polarity and lower molecular weight but reduced stability in acidic conditions due to weaker C–F bond resonance.
Limitations and Knowledge Gaps
- Synthetic Challenges : Steric hindrance from the bromobenzyl group complicates regioselective functionalization.
- Thermodynamic Data : Melting points, solubility, and partition coefficients (LogP) remain uncharacterized in public databases.
Biological Activity
2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a bromobenzyl group and a phenyl group attached to the isoxazole ring. This structural configuration is believed to contribute to its diverse biological activities.
The biological activity of 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole is thought to involve interactions with specific molecular targets. The bromobenzyl moiety can engage with various enzymes or receptors, potentially leading to inhibition or activation of key biological processes. Additionally, the isoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological efficacy.
Antimicrobial Activity
Recent studies have indicated that 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole exhibits significant antimicrobial properties. For instance:
- In vitro studies demonstrated that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- A comparative analysis with similar compounds revealed that the presence of the bromine atom enhances its lipophilicity, facilitating better penetration through bacterial membranes .
| Microorganism | MIC (µg/mL) | Standard Control (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 8 (Vancomycin) |
| Escherichia coli | 32 | 16 (Ciprofloxacin) |
| Pseudomonas aeruginosa | 64 | 32 (Piperacillin) |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro tests against various cancer cell lines (e.g., HeLa and MCF-7) indicated that it possesses significant cytotoxic effects. The IC50 values were reported to be lower than those of several standard chemotherapeutic agents .
- Mechanistic Insights : The compound's mechanism appears to involve apoptosis induction in cancer cells, possibly through the activation of caspase pathways .
| Cell Line | IC50 (µM) | Standard Control (µM) |
|---|---|---|
| HeLa | 4.11 | 6.0 (Cisplatin) |
| MCF-7 | 4.03 | 5.0 (Doxorubicin) |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Gisela Lara et al. assessed the antimicrobial activity of various dihydroisoxazoles including our compound against multiple strains of bacteria and fungi. The results highlighted a broad spectrum of activity, particularly against resistant strains like MRSA .
- Anticancer Evaluation : Research published in MDPI indicated that derivatives of dihydroisoxazoles showed promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis in cancer cells .
- Structure-Activity Relationship (SAR) : Several studies have focused on the SAR of isoxazole derivatives, concluding that modifications in the phenyl or bromobenzyl groups can significantly influence their biological activities .
Q & A
Q. What are the common synthetic strategies for preparing 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole and its derivatives?
- Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, benzimidazole analogs are synthesized by reacting diamines with aldehydes under nitrogen in dry DMF at 120°C, followed by purification via column chromatography . The bromobenzyl group can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using bis(triphenylphosphine)palladium dichloride) . Critical parameters include solvent choice (e.g., THF/EtN mixtures), reaction time (18–48 hours), and inert atmospheres to prevent oxidation .
Q. How is the structural confirmation of 2-(2-Bromobenzyl)-5-phenyl-2,5-dihydroisoxazole achieved?
- Methodological Answer: Structural elucidation relies on:
- 1H/13C NMR : To identify proton environments (e.g., aromatic protons, dihydroisoxazole ring protons) and carbon hybridization .
- Mass Spectrometry (EI-MS) : For molecular ion peaks and fragmentation patterns .
- Elemental Analysis : To confirm stoichiometry (e.g., Br, C, H, N, O ratios) .
- X-ray Crystallography : Optional for absolute configuration determination, as demonstrated for related dihydroisoxazole derivatives .
Q. What factors influence the stability of this compound during storage and handling?
- Methodological Answer: Stability is affected by:
- Light/Moisture : Store in amber vials under anhydrous conditions (e.g., desiccants like CaCl) .
- Oxidative Degradation : Use inert atmospheres (argon/nitrogen) during synthesis and storage .
- Thermal Stability : Monitor via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), though specific data for this compound is limited.
Advanced Research Questions
Q. How does the bromine substituent at the 2-benzyl position influence reactivity and biological activity?
- Methodological Answer: The bromine atom:
- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) for further functionalization .
- Affects Bioactivity : In antimicrobial studies, brominated benzisoxazoles showed varied activity depending on substituent position (e.g., ortho vs. para), suggesting steric and electronic effects on target binding .
- Quantitative SAR : Use computational tools (e.g., DFT) to correlate bromine's electronegativity with activity trends .
Q. What catalytic systems are effective for functionalizing the dihydroisoxazole core?
- Methodological Answer:
- Palladium Catalysts : For cross-coupling (e.g., bis(triphenylphosphine)palladium dichloride with CuI for alkyne additions) .
- Acidic Ionic Liquids : Promote cyclization reactions (e.g., [HMIm]BF for green synthesis) .
- Optimization : Screen ligands (e.g., triphenylphosphine) and solvents (e.g., THF/EtN) to improve yields .
Q. How can researchers resolve contradictions in reported biological activity data for dihydroisoxazole derivatives?
- Methodological Answer: Contradictions may arise from:
- Test Strain Variability : Compare MIC values across Gram-positive vs. Gram-negative bacteria .
- Substituent Effects : Use controlled SAR studies (e.g., replace bromine with Cl/NO to isolate electronic contributions) .
- Purity Verification : Validate compound purity via HPLC and elemental analysis before bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
